4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and an aliphatic chain with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Aliphatic Chain: The aliphatic chain with a double bond can be synthesized through various methods, such as the Wittig reaction or the use of Grignard reagents.
Attachment to the Benzene Ring: The aliphatic chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Such as Lewis acids for the Friedel-Crafts reaction.
Purification Techniques: Including distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated aliphatic chain.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated aliphatic chains.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Effects: Leading to antimicrobial activity or other biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide: Unique due to its specific aliphatic chain and sulfonamide group.
Other Sulfonamides: Such as sulfanilamide, which has different aliphatic chains and functional groups.
Uniqueness
Structural Features: The combination of a benzene ring, sulfonamide group, and aliphatic chain with a double bond makes it distinct.
Chemical Properties:
Properties
CAS No. |
90036-68-3 |
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Molecular Formula |
C15H23NO2S |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
4-methyl-N-(2-methylhept-1-en-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-5-6-7-15(12(2)3)16-19(17,18)14-10-8-13(4)9-11-14/h8-11,15-16H,2,5-7H2,1,3-4H3 |
InChI Key |
BNFHDYURZBTLCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=C)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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